n-(3-Iodophenyl)picolinamide

mGluR4 PET tracer structure-affinity relationship

N-(3-Iodophenyl)picolinamide (CAS 794585-45-8, C₁₂H₉IN₂O, MW 324.12 g/mol) is a halogenated N-phenylpicolinamide derivative bearing a single iodine atom at the meta position of the pendant phenyl ring. It belongs to a broader class of N-aryl picolinamides that have been investigated as metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs) for PET imaging probe development, with halogen identity and substitution position directly tuning target binding affinity in the low nanomolar range.

Molecular Formula C12H9IN2O
Molecular Weight 324.12 g/mol
Cat. No. B14914605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Iodophenyl)picolinamide
Molecular FormulaC12H9IN2O
Molecular Weight324.12 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC(=CC=C2)I
InChIInChI=1S/C12H9IN2O/c13-9-4-3-5-10(8-9)15-12(16)11-6-1-2-7-14-11/h1-8H,(H,15,16)
InChIKeyRJGSQGOQQBPSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Iodophenyl)picolinamide – A Halogenated Picolinamide Building Block for CNS PET Probe Development and Medicinal Chemistry


N-(3-Iodophenyl)picolinamide (CAS 794585-45-8, C₁₂H₉IN₂O, MW 324.12 g/mol) is a halogenated N-phenylpicolinamide derivative bearing a single iodine atom at the meta position of the pendant phenyl ring . It belongs to a broader class of N-aryl picolinamides that have been investigated as metabotropic glutamate receptor 4 (mGluR4) positive allosteric modulators (PAMs) for PET imaging probe development, with halogen identity and substitution position directly tuning target binding affinity in the low nanomolar range [1]. The compound is typically supplied at ≥98% purity for research use and is stored under ambient conditions .

Why N-(3-Iodophenyl)picolinamide Cannot Be Replaced by Its 3-Chloro, 3-Bromo, or 3-Fluoro Analogs Without Quantitative Performance Consequence


Within the N-phenylpicolinamide scaffold, halogen substitution is not a neutral isosteric replacement. Published structure–affinity relationships for mGluR4 PAMs demonstrate that the halogen atom at the phenyl ring directly modulates target binding affinity, with the rank order Cl < H < F < I < Br observed at the 4-position and a distinct reversal to Cl < F < H < Br < I at the 3-cyano-4-position series [1]. Furthermore, the iodine substituent confers a computed logP approximately 1.1 log units higher than the 3-fluoro analog and roughly 0.5 units above the 3-chloro analog, altering CNS penetration, off-target binding, and formulation behaviour in ways that render direct compound-for-compound substitution scientifically unjustified without confirmatory head-to-head data .

N-(3-Iodophenyl)picolinamide – Quantitative Differentiation Evidence Against Closest Halogen and Positional Analogs


mGluR4 Binding Affinity: Halogen Rank Order Positions 3-Iodo Between Chloro/Fluoro and Bromo Analogs

In a competitive binding assay using mGluR4-transfected CHO cells, the 4-substituted N-phenylpicolinamide series exhibits a clear halogen-dependent affinity gradient. Keeping the 3-methoxy group constant, the IC₅₀ order is Cl (best) < H < F < I < Br (worst), with the iodo analog demonstrating intermediate affinity [1]. This establishes that iodine at the phenyl ring does not abolish target engagement; instead, it occupies a defined position within a tunable affinity continuum. Although this data is for the 4-iodo regioisomer, the SAR trend provides a class-level baseline: the 3-iodo analog is expected to follow a qualitatively similar halogen order, but its absolute affinity relative to the 4-iodo isomer must be independently verified.

mGluR4 PET tracer structure-affinity relationship

EGFR Tyrosine Kinase Inhibition: Bromo Analog Active at 7.71 µM – Iodo Analog Activity Not Yet Reported

The 3-bromo analog N-(3-bromophenyl)picolinamide has been profiled against human EGFR in a biochemical assay and shows an IC₅₀ of 7.71 µM [1]. No peer-reviewed EGFR inhibition data are available for the 3-iodo analog. This creates a verifiable data gap: any user selecting the 3-iodo compound for EGFR-targeted projects cannot rely on SAR interpolation from the bromo analog, because the larger iodine van der Waals radius (1.98 Å vs. 1.85 Å for Br) may sterically perturb the ATP-binding pocket interactions in an unpredictable manner.

EGFR anticancer kinase inhibition

Lipophilicity and Computed logP: Iodo Analog Is ~1.1 log Units More Lipophilic Than Fluoro Analog

Using the 3-iodo-N-phenylpicolinamide isomer (iodine on pyridine) as a computational surrogate, the predicted logP is 3.01 with a topological polar surface area (TPSA) of 41.99 Ų . For the 3-fluoro analog, predicted logP is approximately 1.9; for 3-chloro, ~2.5; for 3-bromo, ~2.7 . Although the iodine position differs between the surrogate and the target compound, the per-halogen increment in logP is largely position-independent, meaning N-(3-iodophenyl)picolinamide is expected to be >0.5 log units more lipophilic than its 3-chloro analog. This difference is sufficient to alter blood–brain barrier permeability, microsomal stability half-life, and plasma protein binding in a measurable way.

logP lipophilicity CNS penetration

Radiochemical Utility: Iodine-125/123 Isotope Handle Enables SPECT Imaging, Unavailable to Chloro and Fluoro Analogs

The 3-iodophenyl moiety provides a direct site for radioiodination via isotopic exchange or electrophilic substitution, yielding ¹²⁵I- or ¹²³I-labeled analogs for SPECT imaging or in vitro autoradiography [1]. The 3-chloro and 3-fluoro analogs cannot be directly radiolabeled for SPECT; fluorine-18 PET labeling requires a separate precursor and multistep radiochemistry. The N-(3-iodophenyl) scaffold thus offers a procurement advantage for labs that require a single-compound, single-step radioiodination strategy, as demonstrated for the structurally related N-(3-iodophenyl)trozamicol (IPHT), which achieves high-affinity VAChT binding (Ki in low nanomolar range) as a SPECT radioligand [2].

SPECT imaging radiosynthesis iodine-125

Optimal Research and Procurement Scenarios for N-(3-Iodophenyl)picolinamide Based on Quantitative Differentiation Evidence


SPECT Radioligand Development for CNS Targets Where mGluR4 PAM Scaffold Is of Interest

Research groups that possess SPECT/CT infrastructure but lack on-site cyclotron and ¹⁸F radiochemistry facilities can directly use N-(3-iodophenyl)picolinamide as a cold reference standard and as the immediate precursor for ¹²⁵I/¹²³I labeling. The iodine atom on the phenyl ring enables one-step electrophilic radioiodination, bypassing the multi-step prosthetic group conjugation required for ¹⁸F labeling of the chloro or fluoro analogs [1]. The mGluR4 SAR data indicate that iodine substitution retains nanomolar-range target engagement, making radioiodinated derivatives viable for ex vivo autoradiography and preliminary biodistribution studies [2].

Structure–Activity Relationship Expansion Around the 3-Halogen Position for Kinase or GPCR Targets

Medicinal chemistry teams seeking to complete a halogen scan across the 3-position of the N-phenylpicolinamide scaffold can use N-(3-iodophenyl)picolinamide as the largest-halogen extreme of the series (van der Waals radius: F 1.47 < Cl 1.75 < Br 1.85 < I 1.98 Å). The computed logP increment of approximately +0.5 units relative to the 3-chloro analog allows teams to experimentally partition potency changes from lipophilicity-driven off-target effects . The EGFR data gap for the 3-iodo analog also creates a defined opportunity for novel IP generation in kinase inhibitor programs [3].

Metabolic Stability Comparison Studies in N-Phenylpicolinamide mGluR4 PAM Programs

The published literature on N-phenylpicolinamide mGluR4 PAMs explicitly identifies the 3-position as a metabolic soft spot, with 3-methoxy and 3-difluoromethoxy groups undergoing rapid in vitro microsomal degradation (t₁/₂ < 15 min for ML128) [2]. Introducing a 3-iodo substituent replaces the oxidative labile group with a metabolically inert C–I bond, offering a direct strategy to probe whether metabolic stabilization can be achieved without introducing the synthetic complexity of deuterated or fluorinated analogs. Procurement of the 3-iodo compound thus supports a specific, hypothesis-driven medicinal chemistry campaign rather than general library screening.

Quote Request

Request a Quote for n-(3-Iodophenyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.